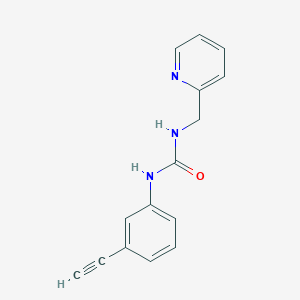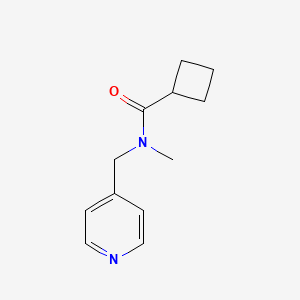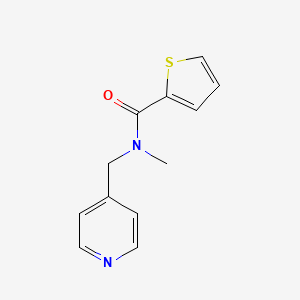
1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea, also known as EPPU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EPPU is a urea derivative that has been found to exhibit promising biological activities, making it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea involves the inhibition of tyrosine kinases, which are enzymes that play a crucial role in the regulation of various cellular processes such as cell growth, differentiation, and survival. 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea binds to the active site of these enzymes and prevents them from carrying out their normal functions, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity. 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for use in various assays. 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea also exhibits potent inhibitory activity against tyrosine kinases, making it a valuable tool for studying various cellular processes. However, one limitation of 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea. One potential area of research is the development of 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the effects of 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea on other signaling pathways and cellular processes. Additionally, the potential therapeutic applications of 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea in the treatment of various diseases warrant further investigation.
Synthesemethoden
1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea can be synthesized using a simple and efficient method that involves the reaction of 3-ethynylaniline with pyridine-2-carboxaldehyde and urea in the presence of a catalyst. The resulting product can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes such as tyrosine kinases, which are involved in several important cellular processes. 1-(3-Ethynylphenyl)-3-(pyridin-2-ylmethyl)urea has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
1-(3-ethynylphenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-2-12-6-5-8-13(10-12)18-15(19)17-11-14-7-3-4-9-16-14/h1,3-10H,11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOVVGIOQXINKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)
![3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526830.png)



![N-[3-(5-amino-1-phenylpyrazol-3-yl)propyl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide](/img/structure/B7526853.png)
![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7526861.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide](/img/structure/B7526872.png)